Guaiacyl phenylacetate

Description

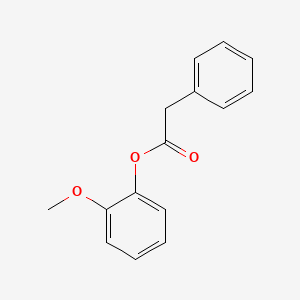

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-5-6-10-14(13)18-15(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVYLIIBQXVDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063306 | |

| Record name | Benzeneacetic acid, 2-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Amber viscous liquid. When pure it forms colourless crystals with heavy, rather dry, woody, herbaceous odour | |

| Record name | Guaicyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/704/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150.00 °C. @ 0.40 mm Hg | |

| Record name | Guaicyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, very soluble (in ethanol) | |

| Record name | Guaiacyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/704/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4112-89-4 | |

| Record name | 2-Methoxyphenyl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4112-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 2-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLO759386W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guaicyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32 °C | |

| Record name | Guaicyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural and Contextual Significance of Guaiacyl Phenylacetate Within Aromatic Compound Studies

Guaiacyl phenylacetate (B1230308) is a molecule of interest primarily due to its structural components: a guaiacyl group and a phenylacetate group linked by an ester bond. jobiost.comfoodb.ca The guaiacyl unit, a 2-methoxyphenol moiety, is a fundamental building block of lignin (B12514952), the complex polymer that provides structural rigidity to most terrestrial plants. nih.govresearchgate.netmdpi.com Lignin is composed of phenylpropanoid monomer units, including guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units. mdpi.comijbs.commdpi.com Softwood lignins are predominantly composed of guaiacyl units. mdpi.com This makes guaiacyl phenylacetate an important "lignin model compound," a simpler molecule that represents a specific structural feature of the much larger and more complex lignin polymer. nih.govresearchgate.net Researchers utilize such model compounds to investigate the intricate mechanisms of lignin degradation and modification, processes crucial for biofuel production and biomass valorization. researchgate.net

The phenylacetate portion of the molecule also holds significance. Phenylacetic acid and its derivatives are involved in various biological pathways, including the degradation of aromatic compounds by microorganisms. science.govnih.gov The ester linkage connecting these two aromatic rings is another key feature, as the cleavage of such bonds is a central step in many biological and chemical processes.

The compound is classified as a phenol (B47542) ester and is noted for its aromatic properties. foodb.ca Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C15H14O3 | nih.gov |

| IUPAC Name | (2-methoxyphenyl) 2-phenylacetate | nih.gov |

| CAS Number | 4112-89-4 | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Aromatic | |

| Melting Point | ~60-63 °C | |

| Boiling Point | ~280 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol), poor in water |

This table was generated based on available data and may not represent the full range of reported values.

Current Research Landscape and Emerging Trends in Guaiacyl Phenylacetate Investigation

Chemical Synthesis Methodologies for this compound

The production of this compound primarily relies on well-established esterification principles, adapted for its specific precursors.

The most direct and traditional method for synthesizing this compound is the Fischer-Speier esterification involving the reaction of guaiacol (2-methoxyphenol) with phenylacetic acid. ethz.chaascit.org This reaction forms an ester and water as a byproduct. To drive the chemical equilibrium toward the product side and maximize the yield, one of the reactants, typically the alcohol (guaiacol), is used in molar excess. aascit.org

The general reaction is as follows:

C₆H₅CH₂COOH (Phenylacetic Acid) + HOC₆H₄OCH₃ (Guaiacol) ⇌ C₆H₅CH₂COOC₆H₄OCH₃ (this compound) + H₂O

The reaction conditions are critical for achieving high yields. A study on the esterification of phenylacetic acid with various hydroxylated derivatives found that optimal results were achieved when the reaction was conducted at elevated temperatures, for instance, 110°C, over several hours. aascit.org The process involves heating the mixture of the acid and the alcohol in the presence of a suitable catalyst. google.com After the reaction reaches completion, the product is typically isolated and purified through distillation, where unreacted starting materials are removed, and the final ester is collected at its specific boiling range. google.com

The efficiency of this compound synthesis is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are utilized to accelerate the esterification process.

Homogeneous Catalysts: Traditional synthesis methods frequently employ strong mineral acids as homogeneous catalysts. ethz.ch These include:

Sulfuric acid (H₂SO₄)

p-Toluene sulfonic acid (PTSA)

Methanesulfonic acid (CH₃SO₃H)

Hydrochloric acid (HCl)

Phosphoric acid aascit.org

While effective in promoting the reaction, homogeneous catalysts can lead to low selectivity and difficulties in separation from the final product, often requiring neutralization and washing steps that can complicate the purification process. aascit.org

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, solid acid catalysts have been explored. These catalysts are easily separable from the reaction mixture, reusable, and often more environmentally friendly. One such example is Amberlyst-15, a strong acidic ion-exchange resin. aascit.org In a comparative study, Amberlyst-15 demonstrated excellent yield (nearly 80%) and high selectivity for the desired ester product when reacting phenylacetic acid with an alcohol. aascit.org

Ionic Liquids: More recently, ionic liquids have emerged as novel catalytic systems. For the synthesis of phenylacetate, a pyridine (B92270) propyl sulfonic acid ionic liquid was used as a catalyst. google.com This method avoids the use of traditional solvents, offers simple and safe operation, and allows for easy separation of the product through distillation, making it a promising route for industrial applications. google.com

The table below summarizes and compares different catalytic systems used in the esterification of phenylacetic acid. aascit.org

| Catalyst Type | Catalyst Example | Molar Ratio (Acid:Alcohol) | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Homogeneous | H₂SO₄, PTSA, CH₃SO₃H | Not specified, but generally requires excess alcohol | Not specified | Not specified | Lower selectivity | Difficult to separate from product. aascit.org |

| Heterogeneous | Amberlyst-15 | 1:5 | 110°C | 240 min | ~80% | High selectivity, easily separable. aascit.org |

| Ionic Liquid | Pyridine propyl sulfonic acid | 1:1.1 (Phenol:Acetic Acid) | 120-130°C | 6 hours | 88.1% | Solvent-free, simple operation. google.com |

Esterification Reactions Utilizing Guaiacol and Phenylacetic Acid Precursors

Synthesis and Characterization of this compound Derivatives and Analogues

The modification of the core this compound structure allows for the exploration of new functionalities and applications. Derivatization can be targeted at either the phenylacetate moiety or the guaiacyl unit.

Altering the acyl portion of the ester can lead to compounds with significantly different biological or chemical properties. A key example is the synthesis of guaiacol esters of mercapto-amino acid derivatives, which have been developed for therapeutic use. google.com

Specifically, guaiacol esters of α- and β-mercaptopropionylalanine and α- and β-mercaptopropionylglycine have been synthesized. google.com These compounds are reported to be useful as mucolytic agents. The synthesis involves reacting the appropriately protected mercapto-amino acid with guaiacol. For instance, S-trityl-α-mercaptopropionyl glycine (B1666218) can be esterified with guaiacol, followed by the removal of the trityl protecting group under acidic conditions (e.g., using trifluoroacetic acid) to yield the final active compound. google.com

The table below details these derivatives.

| Parent Compound | Modified Acyl Moiety | Resulting Derivative | Reported Application |

|---|---|---|---|

| This compound | α-mercaptopropionylglycine | Guaiacol ester of α-mercaptopropionylglycine | Mucolytic agent google.com |

| This compound | β-mercaptopropionylglycine | Guaiacol ester of β-mercaptopropionylglycine | Mucolytic agent google.com |

| This compound | α-mercaptopropionylalanine | Guaiacol ester of α-mercaptopropionylalanine | Mucolytic agent google.com |

| This compound | β-mercaptopropionylalanine | Guaiacol ester of β-mercaptopropionylalanine | Mucolytic agent google.com |

Modifications to the guaiacyl (phenolic) part of the molecule are also a key strategy for creating new compounds. These approaches often target the phenolic hydroxyl group for analysis or to introduce new functionalities.

Lignin, a natural polymer rich in guaiacyl units, serves as a model for studying derivatization reactions on such phenolic structures. frontiersin.org Several methods have been developed for the selective derivatization of these phenolic moieties:

Dansylation: Phenolic groups can be selectively labeled with dansyl chloride under mild basic conditions (pH 10). acs.org This reaction attaches a fluorescent dansyl group, which is primarily used for analytical purposes, such as quantifying phenolic content in complex mixtures like lignin fractions using gel permeation chromatography (GPC) with fluorescence detection. acs.org

Pentafluoropyridylation: A rapid and highly selective method involves reacting the phenolic hydroxyl group with pentafluoropyridine (B1199360) (PFP) in the presence of a base like potassium carbonate (K₂CO₃). nrel.gov This reaction converts the phenol (B47542) into a tetrafluoropyridyl-ether within minutes and is highly selective for phenolic hydroxyls over aliphatic alcohols. The resulting derivative can be accurately quantified using ¹⁹F NMR spectroscopy. nrel.gov

Acyl Transfer Reactions: A one-pot method has been developed to synthesize aryloxyalkyl esters from phenolic esters using halogenated alcohols. mdpi.com This reaction proceeds via an acyl transfer mechanism, where the acyl group from the initial phenolic ester is transferred to the halogenated alcohol, which then forms an ether linkage with the phenol. This provides a route to more complex ester derivatives starting from a simpler phenolic ester. mdpi.com

The table below outlines these derivatization approaches for phenolic units.

| Derivatization Agent | Target Functional Group | Resulting Structure | Primary Purpose |

|---|---|---|---|

| Dansyl chloride | Phenolic hydroxyl | Dansyl-linked phenol | Fluorescence labeling for quantification acs.org |

| Pentafluoropyridine (PFP) | Phenolic hydroxyl | Tetrafluoropyridyl-ether | Quantification via ¹⁹F NMR nrel.gov |

| Halogenated Alcohols (e.g., 3-bromoethanol) | Phenolic ester | Aryloxyalkyl ester | Synthesis of complex esters via acyl transfer mdpi.com |

Microbial Biotransformation and Metabolic Pathways of Guaiacyl Phenylacetate Precursors

Microbial Degradation of Lignin-Derived Guaiacyl Aromatic Units

Lignin (B12514952), a complex and recalcitrant aromatic polymer, is a major component of plant biomass. nih.gov Its degradation is a critical step in the global carbon cycle. nih.gov Guaiacyl (G) units are one of the primary building blocks of lignin, particularly in softwoods. frontiersin.orgmdpi.comwikipedia.org A variety of microorganisms, including fungi and bacteria, have developed strategies to break down the complex structure of lignin and utilize its aromatic constituents as carbon and energy sources. nih.govbohrium.combiologiachile.cl

White-rot fungi are among the most effective lignin-degrading organisms known. nih.govwikipedia.org They secrete a suite of extracellular enzymes, including lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases, which are capable of oxidizing the non-phenolic structures of lignin. nih.gov The one-electron oxidation of lignin units by these peroxidases leads to the formation of unstable cation radicals, which undergo spontaneous cleavage of Cα-Cβ and C4-ether linkages. nih.gov This process releases low-molecular-weight aromatic compounds, such as vanillin (B372448) from guaiacyl units. nih.gov

Fungi like Aspergillus niger have been studied for their ability to metabolize vanillin and vanillic acid, which are derived from guaiacyl units. nih.gov In A. niger, a metabolic pathway has been identified that involves the conversion of vanillin to vanillic acid by vanillin dehydrogenase. Vanillic acid is then hydroxylated to methoxyhydroquinone by vanillic acid hydroxylase. nih.gov Subsequent steps involve ring cleavage by methoxyhydroquinone 1,2-dioxygenase and further processing by 4-oxo-monomethyl adipate (B1204190) esterase. nih.gov The identification of these genes and enzymes provides a foundation for engineering fungal cell factories for the production of valuable aromatic compounds. nih.gov

Some fungi, such as Penicillium chrysogenum, can metabolize phenylacetic acid via the homogentisate (B1232598) pathway. mdpi.com This involves the hydroxylation of phenylacetic acid to form homogentisate, which is then further degraded. mdpi.comresearchgate.net

Bacteria also play a significant role in the degradation of lignin and its derivatives, although their mechanisms are generally less well understood than those of fungi. biologiachile.clmdpi.com They often act on the smaller, soluble fragments of lignin released by fungal activity or other environmental factors. biologiachile.cl Many soil bacteria possess catabolic pathways for metabolizing aromatic compounds derived from lignin. mdpi.com

Bacterial degradation of guaiacyl-containing dimers, such as guaiacylglycerol-β-guaiacyl ether (GGE), a model compound for the most common linkage in lignin (β-O-4), has been studied in various strains. bohrium.combiologiachile.clrug.nl In Sphingobium sp. SYK-6, the cleavage of the β-O-4 ether linkage in GGE results in the formation of guaiacol (B22219) and β-hydroxypropiovanillone. biologiachile.cl Novosphingobium aromaticivorans has been shown to catabolize GGE, with the oxidation of β-hydroxypropiovanillone to vanilloyl acetaldehyde (B116499) being a key step. bohrium.com

The degradation of guaiacyl monomers in bacteria often converges on a few key central intermediates, such as protocatechuate and catechol. researchgate.netfrontiersin.org Aromatic O-demethylation is a crucial reaction in the funneling of guaiacyl compounds, often catalyzed by cytochrome P450 monooxygenases. mdpi.comresearchgate.net For example, Bacillus pumilus has demonstrated the ability to transform various guaiacyl lignin monomers, such as eugenol, isoeugenol, and vanillyl alcohol, into vanillin. frontiersin.orgnih.gov

The degradation pathways for these central intermediates are well-characterized. For instance, the β-ketoadipate pathway is a common route for the catabolism of protocatechuate and catechol, leading to the production of acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

The complete mineralization of complex polymers like lignin often requires the coordinated action of diverse microbial communities. nih.govfrontiersin.org Synergistic interactions within these consortia allow for the efficient breakdown of complex substrates that may be resistant to degradation by a single species. nih.govresearchgate.netbiorxiv.org

In the context of guaiacyl compound metabolism, a division of labor can occur where different members of the consortium specialize in different stages of the degradation process. For example, fungi may initially depolymerize lignin into smaller, more soluble fragments. frontiersin.org These fragments can then be taken up and further metabolized by bacteria that possess the specific pathways for their complete breakdown. frontiersin.org

The construction of artificial microbial consortia is a promising strategy for the bioremediation of complex pollutants and the conversion of lignin into value-added products. nih.gov By combining microorganisms with complementary metabolic capabilities, it is possible to create a more robust and efficient system for the degradation of complex guaiacyl compounds. frontiersin.orgnih.gov For example, a consortium could be designed where one organism secretes lignin-modifying enzymes, while another utilizes the resulting aromatic monomers, and a third converts the final products into a valuable chemical. nih.gov

Bacterial Pathways for Guaiacyl Lignin Intermediate Degradation

Catabolic Pathways of Phenylacetic Acid and its Significance in Aromatic Compound Degradation

Phenylacetic acid (PAA) is a key intermediate in the microbial degradation of a wide range of aromatic compounds, including phenylalanine, styrene, and various environmental pollutants. nih.govfrontiersin.orgasm.org Its catabolism is a central hub connecting numerous peripheral degradation pathways to central metabolism. frontiersin.org

The aerobic degradation of phenylacetic acid in many bacteria proceeds through a unique hybrid pathway that involves the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA. nih.govmdpi.com This initial activation is catalyzed by phenylacetate-CoA ligase (PaaK). frontiersin.orgasm.org

The subsequent steps involve a novel mechanism for aromatic ring cleavage. The aromatic ring of phenylacetyl-CoA is epoxidized by a multicomponent oxygenase, PaaABCDE, to form a ring 1,2-epoxide. nih.govcsic.es This reactive epoxide is then isomerized by PaaG to a seven-membered oxygen-containing heterocycle, an oxepin-CoA. nih.govresearchgate.net

The oxepin (B1234782) ring is then hydrolytically cleaved by the bifunctional enzyme PaaZ, which possesses both enoyl-CoA hydratase and aldehyde dehydrogenase activities. nih.gov This cleavage results in the formation of 3-oxo-5,6-dehydrosuberyl-CoA. nih.gov The pathway then proceeds through a series of β-oxidation-like steps, catalyzed by enzymes such as PaaF (enoyl-CoA hydratase), PaaH (3-hydroxyadipyl-CoA dehydrogenase), and PaaJ (β-ketoadipyl-CoA thiolase). nih.govmdpi.com These reactions ultimately lead to the formation of acetyl-CoA and succinyl-CoA, which are central metabolites that can enter the TCA cycle. nih.govmdpi.comresearchgate.net

The genes encoding the enzymes of the PAA pathway are often organized in a gene cluster, referred to as the paa cluster. asm.orgcsic.es The expression of these genes is typically regulated by a repressor protein, such as PaaX or PaaR, which responds to the presence of the inducer molecule, phenylacetyl-CoA. asm.orgcsic.es

The phenylacetate (B1230308) degradation pathway is interconnected with other major pathways for aromatic compound catabolism, primarily the β-ketoadipate and homogentisate pathways. These connections allow for the efficient processing of a wide variety of aromatic substrates.

The β-ketoadipate pathway is a central route for the degradation of many aromatic compounds, including those derived from lignin. mdpi.comresearchgate.net The final step of the phenylacetate-CoA pathway, the thiolytic cleavage of 3-oxoadipyl-CoA to succinyl-CoA and acetyl-CoA, is catalyzed by β-ketoadipyl-CoA thiolase (PaaJ), an enzyme that is also a key component of the β-ketoadipate pathway. researchgate.netfrontiersin.orgnih.gov This shared enzymatic step highlights the close metabolic link between these two important catabolic routes.

The homogentisate pathway is another central route for the degradation of aromatic compounds, particularly those derived from the amino acids phenylalanine and tyrosine. nih.govnih.gov In some microorganisms, such as the fungus Aspergillus nidulans and the bacterium Pseudomonas putida, phenylacetic acid can be funneled into the homogentisate pathway. researchgate.netnih.gov This typically involves the hydroxylation of phenylacetic acid to form 2,5-dihydroxyphenylacetate (homogentisate). researchgate.netnih.gov Homogentisate is then cleaved by homogentisate 1,2-dioxygenase, and subsequent enzymatic steps lead to the formation of fumarate (B1241708) and acetoacetate, which are also intermediates of central metabolism. nih.govnih.gov The catabolism of 3-hydroxyphenylacetate (B1240281) in P. putida has also been shown to converge at the homogentisate central pathway. nih.gov

This interconnectivity allows microorganisms to efficiently channel a diverse array of aromatic compounds, including precursors of guaiacyl phenylacetate, into a limited number of central pathways, ultimately leading to their complete mineralization and the generation of energy and biomass.

Elucidation of the Phenylacetate-CoA Degradation Pathway

Enzymatic Systems Driving Bioconversion of this compound Related Structures

The microbial degradation of lignin and its derivatives into smaller, manageable compounds is orchestrated by a variety of enzymes. nih.gov These enzymatic systems are key to breaking down the complex structures of lignin-derived aromatic compounds. mdpi.comnih.gov The bioconversion of this compound precursors relies on a suite of enzymes that catalyze specific reactions, including ring cleavage, demethylation, and ether bond cleavage.

The aerobic degradation of aromatic compounds is heavily dependent on oxygenases, which include both monooxygenases and dioxygenases. rsc.org These enzymes are crucial for converting a wide array of aromatic compounds into a smaller set of intermediates that can undergo ring fission. rsc.org The initial breakdown of lignin is often carried out by extracellular oxidoreductases like lignin peroxidase, manganese peroxidase, and laccase, which are secreted by white-rot fungi. rsc.org Some bacteria, such as certain actinomycetes, also produce extracellular peroxidases and laccases. rsc.org

Dioxygenases play a pivotal role in the cleavage of the aromatic ring, a key step in the catabolism of lignin-derived compounds. rsc.orgnih.gov These enzymes introduce two oxygen atoms into the aromatic substrate, leading to the opening of the ring. rsc.org For instance, in Sphingobium sp. SYK-6, lignin-derived compounds with guaiacyl moieties are channeled into the protocatechuate (PCA) 4,5-cleavage pathway. researchgate.net This pathway involves the enzyme PCA 4,5-dioxygenase (LigAB), which catalyzes the extradiol cleavage of PCA. researchgate.net Similarly, catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are key enzymes that cleave the catechol ring, a common intermediate in the degradation of various aromatic compounds. rsc.org In Rhodococcus opacus PD630, catechol 1,2-dioxygenase was found to be crucial for guaiacol metabolism. asm.org

Recent research has also identified novel dioxygenases involved in the degradation of lignin derivatives. For example, in the white-rot fungus Phanerochaete chrysosporium, two homologous homogentisate dioxygenase (HGD)-like proteins, PcHGD1 and PcHGD2, were found to catalyze the ring cleavage of methoxyhydroquinone (MHQ) and dimethoxyhydroquinone (DMHQ). nih.gov These enzymes, named MHQ dioxygenases, are believed to play a significant role in the breakdown of lignin-derived aromatic compounds in this fungus. nih.gov

| Enzyme Class | Specific Enzyme Example | Organism | Substrate(s) | Function |

| Oxidoreductase | Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Lignin, Polycyclic Aromatic Hydrocarbons | Initial depolymerization of lignin |

| Oxidoreductase | Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Lignin, Polycyclic Aromatic Hydrocarbons | Initial depolymerization of lignin |

| Oxidoreductase | Laccase | Coriolus versicolor | Lignin, Phenolic Compounds | Oxidation and cleavage of aromatic rings |

| Dioxygenase | Protocatechuate 4,5-dioxygenase (LigAB) | Sphingobium sp. SYK-6 | Protocatechuate (PCA) | Aromatic ring fission |

| Dioxygenase | Catechol 1,2-dioxygenase (CatA) | Rhodococcus opacus PD630 | Catechol | Aromatic ring fission |

| Dioxygenase | Methoxyhydroquinone dioxygenase (PcMHQD1/2) | Phanerochaete chrysosporium | Methoxyhydroquinone (MHQ), Dimethoxyhydroquinone (DMHQ) | Aromatic ring fission |

The O-demethylation of methoxylated aromatic compounds, such as guaiacol, is a critical and often rate-limiting step in their microbial catabolism. asm.orgresearchgate.net This process removes the methyl group from the aromatic ring, typically yielding a catechol derivative that can then be further degraded. nih.gov

Several types of O-demethylases have been identified in lignin-degrading microorganisms. In Rhodococcus opacus PD630, a cytochrome P450 enzyme system, encoded by the genes gcoA and gcoB, is responsible for the O-demethylation of guaiacol to catechol. asm.orgresearchgate.net The gcoA gene encodes the cytochrome P450, while gcoB encodes its partner reductase. asm.orgpnas.org Deletion of these genes resulted in the loss of the ability to grow on guaiacol. asm.org This two-component system has also been identified in other Rhodococcus species. nih.govbohrium.com

Another class of enzymes involved in this process are the Rieske-type non-heme iron monooxygenases. In Novosphingobium aromaticivorans, a Rieske-type guaiacol O-demethylase, GdmA, and its reductase partner, GdmB, were identified. osti.gov This GdmAB system demonstrated efficient guaiacol turnover both in vitro and when expressed in Pseudomonas putida KT2440. osti.gov

Polyphenol oxidases (PPOs) have also been shown to catalyze the ortho-hydroxylation and, in some cases, the ortho-demethoxylation of guaiacyl- and syringyl-type compounds. d-nb.info This activity can lead to the formation of methoxy-ortho-diphenols, which are more amenable to further degradation. d-nb.info

| Enzyme System | Gene(s) | Organism | Substrate | Product |

| Cytochrome P450 | gcoA, gcoB | Rhodococcus opacus PD630 | Guaiacol | Catechol |

| Cytochrome P450 | gcoA, gcoB | Rhodococcus rhodochrous | Guaiacol | Catechol |

| Rieske-type monooxygenase | gdmA, gdmB | Novosphingobium aromaticivorans | Guaiacol | Catechol |

| Polyphenol Oxidase (PPO) | Not specified | Ascomycetes | Guaiacol, Vanillic acid | Methoxy-ortho-diphenols |

The β-aryl ether bond is the most prevalent linkage in lignin, and its cleavage is a crucial step in lignin depolymerization. nih.govresearchgate.net In several bacteria, this cleavage is catalyzed by a class of enzymes known as β-etherases, which are glutathione (B108866) S-transferases (GSTs). osti.govacs.org These enzymes exhibit remarkable stereospecificity, targeting specific enantiomers of β-aryl ether compounds. nih.govosti.gov

In the well-studied bacterium Sphingobium sp. SYK-6, the degradation of guaiacylglycerol-β-guaiacyl ether (GGE) involves its initial oxidation to α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). rsc.orgnih.gov The subsequent cleavage of the β-aryl ether bond in MPHPV is carried out by a set of stereospecific GSTs encoded by the ligF, ligE, and ligP genes. researchgate.netnih.gov LigF specifically cleaves the β(S)-ether linkage, while LigE and LigP target the β(R)-ether linkage. osti.govrsc.orgosti.gov This reaction involves the nucleophilic attack of glutathione (GSH) on the β-carbon of MPHPV, resulting in the formation of α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) and guaiacol. rsc.orgnih.gov

Following the cleavage of the ether bond, another set of GSTs, LigG and LigQ, catalyze the removal of glutathione from the GS-HPV isomers, producing the achiral compound β-hydroxypropiovanillone. researchgate.netnih.gov LigG shows a strong preference for (βR)-GS-HPV, while LigQ is more active on (βS)-GS-HPV. nih.gov This stereospecificity ensures the efficient degradation of the various stereoisomers present in lignin. nih.gov The discovery of similar β-etherase systems in other sphingomonads suggests that this is a conserved mechanism for β-aryl ether bond cleavage in these bacteria. acs.org Fungal β-etherases have also been identified, such as Ds-GST1 from the white-rot fungus Dichomitus squalens, which also catalyzes the selective cleavage of the β-O-4 aryl ether bond in a glutathione-dependent manner. acs.org

| Enzyme | Gene | Organism | Substrate Stereoisomer | Function |

| β-etherase | ligF | Sphingobium sp. SYK-6 | β(S)-MPHPV | Cleavage of β-aryl ether bond |

| β-etherase | ligE | Sphingobium sp. SYK-6 | β(R)-MPHPV | Cleavage of β-aryl ether bond |

| β-etherase | ligP | Sphingobium sp. SYK-6 | β(R)-MPHPV | Cleavage of β-aryl ether bond |

| Glutathione lyase | ligG | Sphingobium sp. SYK-6 | (βR)-GS-HPV | Removal of glutathione |

| Glutathione lyase | ligQ | Sphingobium sp. SYK-6 | (βS)-GS-HPV | Removal of glutathione |

| β-etherase | Ds-GST1 | Dichomitus squalens | Racemic β-O-4 aryl ether lignin model | Cleavage of β-aryl ether bond |

Mechanistic Enzymology and Biological Activity of Guaiacyl Phenylacetate and Analogs

Advanced Enzymatic Characterization of Biotransformation Processes

The biotransformation of guaiacyl phenylacetate (B1230308) primarily involves enzymatic hydrolysis, a reaction catalyzed by various esterases. This process is of significant interest in the fields of flavor science, environmental microbiology, and industrial biotechnology.

Guaiacyl phenylacetate is an ester that can be hydrolyzed by carboxylesterases (EC 3.1.1.1) into its constituent precursor molecules: guaiacol (B22219) (2-methoxyphenol) and phenylacetic acid. The enzymes responsible for this modification are typically characterized by broad substrate specificity, acting on a variety of phenolic esters.

Research into enzymes from microbial sources, particularly bacteria and fungi involved in lignin (B12514952) degradation, has identified numerous candidates capable of modifying guaiacyl structures. mdpi.comasm.org For instance, certain bacterial β-etherases, while primarily cleaving ether linkages in lignin model compounds, demonstrate activity on a range of guaiacyl and syringyl-containing substrates. nih.govacs.org These enzymes often exhibit stereospecificity, selectively acting on one enantiomer of a racemic substrate. nih.govacs.org The enzymatic activity is crucial in the "biological funneling" process, where complex aromatic compounds derived from lignin are converted into simpler, metabolizable intermediates like catechol and protocatechuic acid. asm.org

The kinetics of these modifying enzymes are typically studied using model substrates like p-nitrophenyl acetate (B1210297) due to the ease of spectrophotometrically monitoring the release of p-nitrophenol. However, the principles apply to this compound as well. The reaction generally follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). While specific kinetic data for this compound is not extensively published, studies on related arylesterases provide insight. For example, arylesterases isolated from thermophilic archaea and bacteria have been characterized, showing activity on phenyl acetate, a structurally similar substrate. scholaris.ca These enzymes are being explored for their synthetic capabilities, transforming phenolic acids into value-added chemicals. scholaris.ca

Table 1: this compound-Modifying Enzymes and Their Characteristics

| Enzyme Class | Source Organism Examples | Reaction Catalyzed | Substrate Features |

| Carboxylesterases | Ubiquitous (microbial, plant, animal) | Hydrolysis of the ester bond | Acts on a broad range of carboxylic acid esters. |

| Arylesterases | Thermophilic archaea, Bacteria | Hydrolysis of phenyl and other aryl esters | Preference for aromatic esters like phenyl acetate. |

| β-Etherases | Sphingobium sp. | Cleavage of β-aryl ether linkages | Stereospecific activity on guaiacyl and syringyl units in lignin dimers. nih.govacs.org |

| Peroxidases (e.g., MnP, DyPs) | Fungi (Phanerochaete chrysosporium), Bacteria (Amycolatopsis sp.) | Oxidation of phenolic rings | Can modify the guaiacyl moiety as part of lignin degradation. escholarship.org |

The three-dimensional structures of enzymes that modify this compound are key to understanding their mechanism and substrate specificity. Many of these enzymes, particularly esterases, belong to the α/β hydrolase fold superfamily. soton.ac.uk A canonical feature of this fold is a catalytic triad, typically composed of a nucleophile (serine), a general acid/base (histidine), and an acidic residue (aspartate or glutamate), located in a pocket known as the active site. soton.ac.ukplos.org

The hydrolysis of this compound by a serine esterase proceeds via a well-established mechanism:

The serine nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a structural feature composed of backbone amide groups that donate hydrogen bonds. soton.ac.ukplos.org

The intermediate collapses, releasing the alcohol moiety (guaiacol) and forming a transient acyl-enzyme intermediate where the phenylacetyl group is covalently bonded to the serine.

A water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (phenylacetic acid) and regenerating the free enzyme.

Crystal structures of various esterases reveal that the specificity for substrates like this compound is determined by the architecture of the active site pocket. plos.org The size, shape, and hydrophobicity of the binding pocket accommodate the acyl and phenyl portions of the substrate. In enzymes specific for short-chain acyl groups, the channel for the acyl chain may be blocked by bulky amino acid residues. plos.org Molecular docking studies, an in silico technique, can be used to model the precise interactions, predicting how this compound fits within the active site and which residues are critical for binding and catalysis. nih.gov

Kinetics and Substrate Specificity of this compound-Modifying Enzymes

Molecular Mechanisms of Biological Interactions and Effects

The biological activity of this compound is closely linked to its hydrolysis products, guaiacol and phenylacetic acid, and their subsequent metabolic fates.

Once this compound is hydrolyzed, the cell must process its precursors, guaiacol and phenylacetic acid. These pathways are central to the carbon cycle, particularly in microorganisms that degrade plant-derived aromatic compounds.

Guaiacol Metabolism: Guaiacol is a methoxylated phenol (B47542). Its degradation typically begins with O-demethylation to form catechol. asm.org This demethylation can be catalyzed by cytochrome P450 monooxygenases, such as the GcoAB system found in Amycolatopsis sp. asm.org The resulting catechol is a key intermediate that enters central aromatic degradation pathways, most notably the β-ketoadipate pathway. Here, the aromatic ring is cleaved by dioxygenases, and the resulting linear molecule is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA. asm.org

Phenylacetic Acid Metabolism: The aerobic degradation of phenylacetic acid (PAA) also funnels into central metabolism. nih.gov The pathway is initiated by the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by a PAA-CoA ligase. nih.gov This conversion often occurs in the mitochondria. The subsequent catabolism involves a unique multicomponent oxygenase that epoxidizes the aromatic ring, followed by isomerization and hydrolysis to open the ring structure. nih.gov These steps ultimately lead to the formation of intermediates that can enter the TCA cycle.

The Human Metabolome Database (HMDB) notes that the subcellular location for this compound metabolism includes the cell membrane. nih.gov

To assess the biological activity and potential toxicity of compounds like this compound without extensive animal testing, a variety of in vitro (cell-based) and in silico (computer-based) models are employed. researchgate.netnih.gov These models are crucial for the safety assessment of fragrance and flavor ingredients. researchgate.net

In Silico Models:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structure of a compound to predict its biological activity or toxicity. researchgate.netnih.gov For this compound, QSAR models can predict endpoints like skin sensitization, aquatic toxicity (using models like ECOSAR), and developmental toxicity (using models from the CAESAR project). researchgate.net These predictions are based on correlations found within large datasets of structurally similar chemicals.

Skin Absorption Models (SAM): To estimate systemic exposure following dermal contact, a key consideration for fragrance ingredients, specialized models like SAM have been developed. These models use properties like the octanol/water partition coefficient (Kow) and water solubility to predict the maximum flux (Jmax) of a chemical through the skin. researchgate.net

In Vitro Models:

Cytotoxicity Assays: The toxicity of a compound can be initially screened using cell-based assays. For instance, cytotoxicity can be measured in cell lines like Chinese hamster ovary (CHO) cells, providing data that can be correlated with acute in vivo toxicity. nih.gov

Genotoxicity Assays: A range of in vitro tests are available to determine if a substance can cause genetic damage. While this compound itself has been cleared, related phenol derivatives have sometimes shown positive results in in vitro tests for chromosomal aberrations, though these effects are not always observed in vivo. inchem.org

Skin Sensitization Assays: To replace animal testing for skin sensitization, in vitro methods like the human Cell Line Activation Test (h-CLAT) and other genomic-based approaches (e.g., GARD) have been developed. researchgate.net These assays measure key events in the sensitization pathway, such as the activation of dendritic cells. researchgate.net

Table 2: Predictive Models for Biological Activity of this compound

| Model Type | Model Name/Approach | Endpoint Predicted | Basis of Prediction |

| In Silico | QSAR (General) | Various toxicities (e.g., aquatic, developmental) | Statistical correlation between chemical structure and biological activity. researchgate.net |

| In Silico | SAM (Skin Absorption Model) | Dermal absorption (Jmax) | Based on physicochemical properties like Kow and water solubility. researchgate.net |

| In Vitro | Cytotoxicity Assay (e.g., CHO cells) | Cell viability, acute toxicity | Measures cell death or metabolic impairment after chemical exposure. nih.gov |

| In Vitro | h-CLAT | Skin sensitization potential | Measures the expression of cell surface markers on monocytic cell lines. researchgate.net |

| In Silico | TTC (Threshold of Toxicological Concern) | Safe exposure level for systemic effects | Compares estimated intake with a threshold derived from toxicity data of structurally related compounds. researchgate.net |

The safety of this compound, particularly for its use as a fragrance ingredient and food additive, is established through a rigorous assessment process that integrates data from various sources. eui.euthegoodscentscompany.com

Threshold of Toxicological Concern (TTC): The TTC approach is a risk assessment tool used when chemical-specific toxicity data is limited. researchgate.net It establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health. researchgate.net This method is based on the analysis of the toxicological databases of a wide range of chemicals and is stratified based on the chemical's structure. This compound falls into a structural class for which a TTC can be established, and its use as a flavoring agent is considered to pose no safety concern at current intake levels. inchem.orgwho.int

Read-Across Approach: When data for a specific chemical is unavailable, the read-across methodology is used. researchgate.net This involves using data from structurally similar and metabolically related compounds to predict the toxicity of the target chemical. For this compound, data from other phenol esters and its metabolites (guaiacol, phenylacetic acid) would be used to fill any data gaps. The Research Institute for Fragrance Materials (RIFM) utilizes this approach extensively by clustering its inventory of over 6000 chemicals into classes to facilitate read-across. researchgate.net

Sophisticated Analytical and Spectroscopic Methodologies in Guaiacyl Phenylacetate Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and measuring guaiacyl phenylacetate (B1230308) in various matrices.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like guaiacyl phenylacetate. researchgate.net In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by a mass spectrometer.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification. Key mass-to-charge (m/z) ratios observed in the electron ionization (EI) mass spectrum of this compound are summarized in the table below. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, listing a top peak at m/z 124 and a second highest at m/z 91. nih.gov

Table 1: Key GC-MS Data for this compound

| Property | Value |

| Top Peak (m/z) | 124 |

| 2nd Highest Peak (m/z) | 91 |

| 3rd Highest Peak (m/z) | 118 |

Data sourced from NIST Mass Spectrometry Data Center nih.gov

This technique is widely applied in the volatile profiling of various substances, including food products and environmental samples, to identify and quantify the presence of this compound. researchgate.netnih.gov

For the analysis of less volatile compounds or complex mixtures that are not amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectral data for this compound, which is valuable for its identification in complex biological matrices. hmdb.ca The combination of retention time from the LC and the mass spectral data from the MS provides high specificity and sensitivity for the analysis of this compound in intricate samples. nih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. acs.org This technique provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR spectroscopy of this compound reveals distinct signals for the different types of protons present in the molecule, including those on the aromatic rings and the methylene (B1212753) and methoxy (B1213986) groups. Similarly, ¹³C NMR spectroscopy provides a unique signal for each carbon atom in a distinct chemical environment. hmdb.caglbrc.org The chemical shifts, signal multiplicities, and coupling constants obtained from NMR spectra allow for the precise mapping of the molecular structure. usda.gov The Human Metabolome Database and other sources provide reference NMR spectra for this compound. hmdb.ca

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. rsc.org When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov For instance, the spectrum will show strong absorptions corresponding to the C=O stretching of the ester group, the C-O stretching of the ether and ester groups, and the vibrations of the aromatic rings. swan.ac.ukresearchgate.net These spectral fingerprints are valuable for both the identification of this compound and for monitoring chemical reactions involving this compound. cnrs.fr

Table 2: Key FT-IR Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1729 |

| Aromatic C=C | ~1593, ~1500 |

| C-O (Ether/Ester) | ~1253, ~1027 |

Data interpreted from typical spectra of similar compounds researchgate.net

Metabolomics and Integrated Omics Approaches for Systemic Understanding

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. researchgate.net In this context, this compound can be identified as one of many metabolites in a complex biological sample. hmdb.ca Integrated omics approaches, which combine data from metabolomics with other "omics" fields like transcriptomics and proteomics, provide a more holistic view of biological processes. unibz.it

The identification of this compound in metabolomics studies can provide insights into various biological pathways and their responses to different stimuli. tum.defrontiersin.org For example, its presence in plant metabolomes could be related to lignin (B12514952) biosynthesis or degradation pathways. nih.gov Advanced analytical platforms, combining techniques like GC-MS and LC-MS with sophisticated data analysis, are essential for these large-scale studies. mdpi.com

Computational Chemistry and Theoretical Modeling for Guaiacyl Phenylacetate Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. It is widely applied to elucidate the intricate mechanisms of chemical reactions involving guaiacyl compounds, offering detailed energetic and structural information about transition states and intermediates.

Hydrodeoxygenation (HDO) is a critical upgrading process for bio-oils, and DFT studies have been instrumental in understanding the HDO of guaiacol (B22219), the core guaiacyl unit. researchgate.net These studies computationally screen various catalysts and map out potential reaction pathways, providing a basis for developing more efficient industrial processes. mdpi.com

Research using DFT has shown that the HDO of guaiacol can proceed through several main pathways: dehydroxylation, demethoxylation, and demethylation. frontiersin.org The selectivity toward products like benzene, phenol (B47542), and catechol is highly dependent on the catalyst used. researchgate.netfrontiersin.org For instance, DFT calculations revealed that on a Pt₁₀ cluster, the direct deoxygenation mechanism is favored over a deoxygenation-through-hydrogenation pathway at all temperatures. rsc.org From a thermodynamic standpoint, the removal of the methoxy (B1213986) group (–OCH₃) as methanol (B129727) is preferred over the removal of the hydroxyl group (–OH) as water. rsc.org

Studies on different transition metal surfaces have provided further insights. On Ni(111) and Co(0001) surfaces, Caryl−O bond scission is the preferred initial step, whereas on Fe(110), Caryl–OH bond scission is more likely. frontiersin.org In contrast, noble metals like Pt(111) and Pd(111) show high energy barriers for direct C-O bond cleavage. frontiersin.orgnih.gov On a Cu(111) surface, DFT calculations suggest that catechol is the major product, formed via a direct demethylation pathway, with the demethylation step being rate-limiting. mdpi.com The formation of anisole (B1667542) through dehydroxylation is considered less favorable both thermodynamically and kinetically on this surface. mdpi.com

The interaction between the guaiacyl compound and the catalyst surface is crucial. On bimetallic surfaces like NiFe(111) and PtFe(111), the primary interaction is through phenyl-metal binding. rsc.org The presence of oxophilic iron (Fe) active sites on these alloys facilitates the C-O bond scission more readily than on monometallic Ni(111) and Pt(111) surfaces. rsc.org

| Catalyst Surface | Predominant Initial Step | Key Intermediates/Products | Reference |

|---|---|---|---|

| Pt₁₀ Cluster | Direct Deoxygenation | Phenol, Methanol | rsc.org |

| Ni(111), Co(0001) | Caryl−O Bond Scission | Phenol, Benzene | frontiersin.org |

| Fe(110) | Caryl–OH Bond Scission | Anisole | frontiersin.org |

| Cu(111) | Direct Demethylation | Catechol | mdpi.com |

| Ru(0001) | Dehydrogenation of Hydroxyl | Catecholate, Phenolate, Benzene | researchgate.netrsc.org |

| NiFe(111) | Direct Caryl−O Bond Breaking | Catechol | rsc.org |

Pyrolysis is a key thermochemical conversion method for biomass. Computational analysis, primarily using DFT, helps to understand the complex decomposition reactions of lignin (B12514952) monomers like guaiacyl units. These studies compare different fragmentation mechanisms, such as concerted versus homolytic pathways. osti.gov

Theoretical calculations on β-O-4 model compounds, which represent a major linkage in lignin, indicate that concerted elimination pathways are generally favored over bond homolysis reactions under typical pyrolysis conditions. osti.gov Pyrolysis of guaiacyl glycerol-β-guaiacyl ether, a lignin model compound, shows that at lower temperatures, the primary reaction is Cβ-O homolysis, yielding guaiacol as the main product. researchgate.netncsu.edu As the temperature increases, concerted decomposition reactions also occur, producing a wider range of phenolic compounds. researchgate.netncsu.edu At high temperatures, secondary cracking of these initial products leads to smaller molecules, increasing the complexity of the resulting bio-oil. researchgate.netncsu.edufrontiersin.org

DFT has also been used to study the catalytic effects of alkali metal ions (like Na⁺ and K⁺) on the pyrolysis of lignin monomers. mdpi.com These ions can bind to oxygen-containing functional groups and alter the reaction energy barriers for decarbonylation (CO formation) and decarboxylation (CO₂ formation). mdpi.comdntb.gov.ua For many guaiacyl-type monomers, Na⁺ and K⁺ were found to lower the energy barriers for decarbonylation, thus promoting CO generation. mdpi.com Conversely, these ions tend to inhibit decarboxylation reactions, restraining the formation of CO₂. dntb.gov.ua

| Reaction Type | Monomer Model Base | Condition | Energy Barrier Range (kJ/mol) | Reference |

|---|---|---|---|---|

| Decarbonylation | Phenylacetaldehyde-based | Non-catalyzed | 329.9 - 336.4 | mdpi.com |

| Na⁺-catalyzed | 305.0 - 316.6 | mdpi.com | ||

| Decarboxylation | Benzoic acid-based | Non-catalyzed | 287.2 - 299.9 | mdpi.com |

| K⁺-catalyzed | 313.2 - 323.7 | mdpi.com |

Theoretical Studies on Catalytic Hydrodeoxygenation of Guaiacyl Compounds

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable information on the conformational flexibility and intermolecular interactions of compounds like guaiacyl phenylacetate (B1230308). nih.gov While DFT is excellent for reaction mechanisms, MD is suited for exploring the dynamic behavior of molecules in different environments. nih.gov

MD simulations have been applied to study lignin structures and their breakdown products. science.gov For guaiacyl monomers, these simulations can reveal how the molecules interact with solvents, surfaces, or other biomolecules. science.gov For example, MD studies have analyzed the interactions between lignin monomers (such as guaiacyl) and urea, identifying specific interaction sites and modes through calculations of radial distribution functions (RDFs) and root mean square deviation (RMSD). science.gov Such analyses are crucial for understanding the behavior of these molecules in applications like slow-release fertilizers. science.gov The simulations can also be used to predict physical properties like glass transition temperature (Tg) and solubility parameters. science.gov Analysis of the simulation trajectory can show which parts of a molecule are more flexible; for instance, in glycoproteins, the glycan (carbohydrate) portions often show greater conformational variability than the protein parts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological activity. nih.gov These approaches, falling under the umbrella of cheminformatics, are essential for screening large numbers of compounds and predicting their properties without the need for extensive laboratory testing. frontiersin.org

For lignin-derived compounds, QSAR models have been developed to predict various activities. For example, models have been created to predict the antimicrobial properties of lignin derivatives by correlating structural descriptors with minimum inhibition concentration (MIC) values. frontiersin.org These models might use descriptors such as the number of aromatic hydroxyl groups or alkyl aryl groups as predictors of activity against different bacteria. frontiersin.org In another study, QSAR models for the chemical modification of wood components showed a strong correlation between the weight percent gain from acetylation and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO). nih.gov

Cheminformatics tools are also used to analyze and classify complex mixtures of lignin-derived compounds. For instance, a combination of Kendrick mass defect (KMD) analysis and principal component analysis (PCA) has been used to classify monomers, dimers, and trimers in depolymerized lignin samples from mass spectrometry data. mdpi.com

| Predicted Property | Model Type | Key Descriptors | Statistical Performance (R²) | Reference |

|---|---|---|---|---|

| Antimicrobial Activity (B. subtilis) | Experimental QSAR | Number of aromatic hydroxyl groups | 0.831 | frontiersin.org |

| Antimicrobial Activity (E. coli) | Experimental QSAR | Number of alkyl aryl groups | 0.682 | frontiersin.org |

| Wood Acetylation (Weight Gain) | MLR (Multiple Linear Regression) | HOMO energy, LUMO energy, electrophilicity index | 0.987 | nih.gov |

Machine Learning and Artificial Intelligence in Predicting Chemical Behavior and Biological Outcomes

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly advancing the field of predictive chemistry. These techniques can learn from vast datasets to build sophisticated models that predict complex chemical behaviors and biological effects. nih.gov

In the context of lignin-derived compounds and similar molecules, ML algorithms are being used for a range of applications. Researchers have applied algorithms like Random Forest, k-Nearest Neighbors (kNN), and Support Vector Machines to develop QSAR models for predicting the antimicrobial properties of lignin derivatives. frontiersin.orgresearchgate.net These models are trained on databases of known compounds and their activities to predict the potential of new or untested derivatives. frontiersin.org

Biotechnological Applications and Industrial Valorization Pathways Involving Guaiacyl Phenylacetate

Lignin (B12514952) Valorization Strategies for High-Value Chemical Production

Lignin is primarily composed of three phenylpropanoid units: coniferyl alcohol (guaiacyl or G-unit), sinapyl alcohol (syringyl or S-unit), and p-coumaryl alcohol (p-hydroxyphenyl or H-unit). mdpi.comfrontiersin.org The guaiacyl unit is a fundamental building block, especially in softwood lignins. nih.govresearchgate.net Valorization strategies aim to depolymerize this complex structure and convert the resulting aromatic monomers into valuable platform chemicals and bioproducts. mdpi.comresearchgate.net This biological funneling approach is considered more advantageous than chemical methods, as it can operate under milder conditions and potentially channel a heterogeneous mix of lignin-derived compounds into a single product stream. researchgate.net

A central strategy in lignin valorization is the development of robust microbial cell factories capable of converting lignin-derived aromatic compounds into desired products. aist.go.jpnih.govmdpi.com Significant efforts in metabolic engineering have focused on harnessing and optimizing the catabolic pathways of microorganisms to handle the complex and often toxic mixture of compounds released during lignin depolymerization, such as guaiacol (B22219) and other guaiacyl-derivatives. mdpi.com

Key Microbial Chassis for Lignin Valorization:

Pseudomonas putida : This bacterium, particularly the KT2440 strain, is a prominent chassis for lignin valorization due to its inherent tolerance to aromatic compounds and its versatile catabolic pathways. rsc.orgresearchgate.net It can naturally metabolize various guaiacyl (G) and p-hydroxyphenyl (H) lignin monomers. researchgate.netnih.govosti.gov Engineered P. putida strains have been developed to funnel these compounds, such as ferulic acid, vanillin (B372448), and p-coumarate, into the β-ketoadipate pathway to produce platform chemicals like cis,cis-muconic acid. mdpi.comosti.gov

Rhodococcus species : Strains such as Rhodococcus opacus PD630 and Rhodococcus jostii RHA1 are notable for their ability to degrade lignin and accumulate high-value lipids. researchgate.netmdpi.com These bacteria utilize several routes for aromatic catabolism, including the β-ketoadipate pathway and the phenylacetic acid (PAA) pathway. researchgate.netbohrium.comnih.gov The PAA pathway is particularly relevant as it provides a direct metabolic link to the phenylacetate (B1230308) moiety of Guaiacyl phenylacetate, channeling aromatic compounds toward central metabolites like acetyl-CoA. researchgate.netnih.govrsc.org

Escherichia coli : While not a natural lignin degrader, E. coli is a well-established industrial microorganism with a vast array of genetic tools. nih.gov It has been successfully engineered to produce aromatic compounds, including phenylacetic acid from L-phenylalanine, demonstrating its potential as a cell factory for producing components of this compound. nih.govresearchgate.net

Bacillus species : Certain Bacillus strains, such as Bacillus pumilus, have demonstrated the ability to transform various guaiacyl lignin monomers (e.g., isoeugenol, eugenol) into the high-value flavor compound vanillin. nih.govresearchgate.netfrontiersin.org

The table below summarizes examples of microbial cell factories and their products relevant to the components of this compound.

Table 1: Microbial Cell Factories for Bioproduction of Lignin-Derived Aromatics| Microbial Host | Substrate(s) | Product(s) | Key Pathway/Enzyme | Reference(s) |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Lignin monomers (ferulic acid, p-coumarate) | cis,cis-Muconic Acid | β-ketoadipate pathway | mdpi.comosti.gov |

| Rhodococcus jostii RHA1 | Lignin, Poplar wood | Lipids, 4-hydroxyphenylacetic acid | Phenylacetic acid (PAA) pathway | nih.govrsc.org |

| Escherichia coli (recombinant) | L-phenylalanine | Phenylacetic acid (PAA) | L-amino acid deaminase, Aldehyde dehydrogenase | nih.govresearchgate.net |

| Bacillus pumilus ZB1 | Guaiacyl monomers (isoeugenol, eugenol) | Vanillin | Monooxygenases | nih.govfrontiersin.orgresearchgate.net |

| Corynebacterium glutamicum | Catechol, Lignin | cis,cis-Muconic Acid | Catechol-1,2-dioxygenase | rsc.org |

The bioconversion of lignin aims to break it down into a stream of simpler, valuable molecules. This process typically involves a depolymerization step, which can be chemical or biological, followed by microbial conversion of the resulting monomers. frontiersin.org The products of lignin depolymerization are diverse and can include bio-oils containing compounds like guaiacol, catechol, and phenol (B47542). mdpi.com

Microbial funneling can then convert this heterogeneous mixture into a single platform chemical. mdpi.comsci-hub.se A prime example is the conversion of lignin-derived aromatics into cis,cis-muconic acid, a precursor for polymers like nylon and polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comscispace.com Engineered strains of P. putida KT2440 have demonstrated the ability to convert hydrolysates from softwood lignin, which are rich in guaiacol and catechol, into cis,cis-muconic acid with significant titers. mdpi.com

Another important valorization route is the production of bioplastics, such as polyhydroxyalkanoates (PHAs), from lignin. Oleaginous bacteria like Rhodococcus opacus can metabolize lignin-derived aromatic compounds and channel the carbon towards the synthesis of lipids and PHAs, which are stored as intracellular carbon reserves. frontiersin.orgresearchgate.net The phenylacetic acid degradation pathway is one of the key routes that enables this conversion in Rhodococci. bohrium.comnih.gov

Development of Microbial Cell Factories for Aromatic Compound Bioproduction

Environmental Bioremediation Applications of Guaiacyl-Degrading Microorganisms

The microbial catabolic pathways that enable lignin valorization are also highly relevant for environmental bioremediation. Many industrial pollutants, including petroleum hydrocarbons and polycyclic aromatic hydrocarbons (PAHs), are aromatic compounds that can be degraded by the same versatile microorganisms that break down lignin. nih.govpjoes.com The ability to degrade the stable aromatic structure of guaiacyl units is indicative of a broader capability to metabolize recalcitrant environmental pollutants. mdpi.com

Bacteria from genera such as Pseudomonas, Rhodococcus, Bacillus, and Alcaligenes are frequently isolated from contaminated sites and are known for their ability to use hydrocarbons as a carbon source. nih.govnih.govmdpi.com Their metabolic machinery, which includes powerful oxidative enzymes like peroxidases and laccases, allows them to break down complex aromatic structures into intermediates that can enter central metabolic pathways. mdpi.commdpi.com

Bioaugmentation, the process of adding specific microorganisms to a contaminated site, and biostimulation, the modification of the environment to stimulate existing bacteria, are two key strategies in bioremediation. nih.gov The use of consortia of indigenous bacteria, which are already adapted to the specific environmental conditions, can be particularly effective for cleaning up weathered oil and other complex hydrocarbon mixtures. nih.gov

Sustainable Chemical Synthesis through Enzymatic and Microbial Catalysis

Biocatalysis, using either isolated enzymes or whole-cell microorganisms, offers a green and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net These methods operate under mild conditions, reducing energy consumption and the generation of hazardous byproducts. nih.gov This approach is highly relevant for the synthesis and modification of compounds like this compound and its derivatives.

Enzymatic Synthesis of Phenylacetates : Research has demonstrated the efficient synthesis of phenylacetic acid (PAA) and its esters using biocatalytic cascades. nih.govresearchgate.net For example, recombinant E. coli cells have been engineered to convert L-phenylalanine into PAA with near-complete conversion. nih.gov Furthermore, lipases, such as that from Candida antarctica B (CALB), have been used for the synthesis of various alkyl phenylacetates, which have shown potential applications as anticonvulsant agents. latamjpharm.org Acyltransferases, like one from Mycobacterium smegmatis, have been used for the efficient synthesis of 2-phenethyl acetate (B1210297) in aqueous systems, highlighting a green processing technology. rsc.org

Microbial Transformation of Guaiacyl Compounds : Whole-cell catalysis is a powerful tool for transforming guaiacyl-containing molecules. Ferulic acid, a common guaiacyl-containing compound, can be converted by various microorganisms into 4-vinylguaiacol, a valuable flavor and aroma compound. researchgate.netnih.govfrontiersin.org For instance, whole cells of E. coli harboring a phenolic acid decarboxylase from Bacillus atrophaeus have achieved high-titer production of 4-vinylguaiacol. nih.govfrontiersin.org Similarly, Bacillus pumilus can transform a variety of guaiacyl lignin monomers, including those found in pyrolyzed bio-oil, into vanillin. nih.govfrontiersin.org Cobalamin-dependent methyltransferases have also been shown to anaerobically demethylate guaiacol derivatives to produce catechols, which are valuable chemical intermediates. d-nb.info

The table below provides examples of biocatalytic transformations relevant to the synthesis of guaiacyl and phenylacetate derivatives.

Table 2: Examples of Enzymatic and Microbial Catalysis| Biocatalyst | Substrate | Product | Process Type | Reference(s) |

|---|---|---|---|---|

| E. coli (recombinant) | L-phenylalanine | Phenylacetic acid | Whole-cell biocatalysis | nih.govresearchgate.net |

| Candida antarctica Lipase B | Phenylacetic acid + Alcohols | Alkyl phenylacetates | Enzymatic esterification | latamjpharm.org |

| Bacillus atrophaeus PAD (in E. coli) | Ferulic acid | 4-Vinylguaiacol | Whole-cell catalysis | nih.govfrontiersin.org |

| Bacillus pumilus ZB1 | Isoeugenol, Eugenol | Vanillin | Whole-cell biotransformation | nih.govfrontiersin.org |

| Cobalamin-dependent Methyltransferase | Guaiacol derivatives | Catechol derivatives | Enzymatic demethylation | d-nb.info |

| Aspergillus oryzae (mycelia) | Phenylacetic acid + Ethanol | Ethyl phenylacetate | Whole-cell esterification | scielo.br |

Conclusions and Future Perspectives in Guaiacyl Phenylacetate Research

Grand Challenges and Unaddressed Questions in Guaiacyl Phenylacetate (B1230308) Chemistry and Biology

Chemistry-Related Challenges:

Sustainable Synthesis: A major challenge lies in developing sustainable and cost-effective synthesis routes. Current methods often rely on petrochemical precursors. Future research must focus on bio-based production, potentially leveraging lignin (B12514952), a natural polymer rich in guaiacyl units, as a renewable feedstock. researchgate.netscispace.commdpi.com The efficient depolymerization of lignin and conversion of its monomers remain significant hurdles. mdpi.comnih.gov

Structure-Odor Relationship (SOR): Establishing a reliable and predictive SOR for guaiacyl phenylacetate and related compounds is a continuing challenge. chemengineerkey.com Heuristic, rule-based methods for odor prediction often have a limited application range and can be undermined by subtle structural changes. chemengineerkey.com Key unaddressed questions include identifying the precise molecular features of this compound that determine its characteristic scent and how these interact with olfactory receptors.

Metabolic Fate: The complete metabolic pathway of this compound in humans following its consumption as a food additive is not fully detailed. Understanding its absorption, distribution, metabolism, and excretion is crucial for a comprehensive safety and biological impact assessment.

Biology-Related Challenges:

Biosynthesis Elucidation: The natural biosynthetic pathway of this compound in plants or microorganisms is not well understood. While the metabolism of its constituent parts, such as phenylacetic acid and guaiacyl units (derived from monolignols like coniferyl alcohol), has been studied, the specific enzymes and regulatory networks that join them remain to be identified. biorxiv.orgoup.comsmpdb.ca